molecular formula C8H12N4O B1297180 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide CAS No. 210417-14-4

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

Cat. No.: B1297180
CAS No.: 210417-14-4
M. Wt: 180.21 g/mol
InChI Key: JSUZAXZCHGYTBO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone lysine methyltransferase EZH2, an enzyme implicated in cancer aggressiveness and metastasis . The interaction with EZH2 involves inhibition of the enzyme’s activity, which can lead to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to the suppression of genes involved in cell proliferation and survival, thereby affecting cancer cell growth and metastasis . Additionally, this compound may impact other cellular processes such as apoptosis and differentiation, depending on the cell type and context .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular behavior. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and cellular behavior, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit EZH2 activity and modulate gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, influencing metabolic flux and metabolite levels . For instance, its inhibition of EZH2 can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with EZH2 suggests that it may localize to the nucleus, where it can modulate chromatin structure and gene expression . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .

Chemical Reactions Analysis

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Properties

IUPAC Name

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUZAXZCHGYTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327534
Record name NSC664719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210417-14-4
Record name NSC664719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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